GGPPS vs FPPS Selectivity: >140-Fold Discrimination Enables Pathway-Specific Investigation
TH-Z145 demonstrates clear target discrimination between GGPPS and FPPS. Against GGPPS, TH-Z145 exhibits an IC50 of 210 nM. Against FPPS, the compound shows an IC50 >30 μM (or >30 mM in some reports, depending on assay conditions). This establishes a minimum selectivity ratio exceeding 140-fold (30,000 nM / 210 nM) [1]. This selectivity arises from the compound's structural feature—it lacks the cationic center essential for FPPS inhibition—enabling pathway-specific investigation of protein geranylgeranylation without confounding farnesylation inhibition .
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | GGPPS IC50 = 210 nM |
| Comparator Or Baseline | FPPS IC50 >30 μM (>30,000 nM) |
| Quantified Difference | >140-fold selectivity for GGPPS over FPPS |
| Conditions | Recombinant human GGPPS and FPPS enzyme inhibition assays |
Why This Matters
This selectivity enables researchers to isolate GGPPS-dependent biological effects (protein geranylgeranylation) from FPPS-dependent effects (protein farnesylation), which is critical for precise mevalonate pathway interrogation.
- [1] Xia Y, et al. Cell. 2018;175(4):1059-1073.e21. Figure 2B: TH-Z145 GGPPS IC50 = 210 nM; FPPS IC50 >30 μM. View Source
